molecular formula C19H27N7O4 B14472434 Arg-Trp-Gly CAS No. 70253-71-3

Arg-Trp-Gly

Cat. No.: B14472434
CAS No.: 70253-71-3
M. Wt: 417.5 g/mol
InChI Key: UGJLILSJKSBVIR-ZFWWWQNUSA-N
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Description

Arg-Trp-Gly is a tripeptide composed of the amino acids arginine, tryptophan, and glycine. Tripeptides like this compound are important in various biological processes and have potential therapeutic applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Trp-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (arginine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (tryptophan) is activated and coupled to the growing peptide chain.

    Repetition: The deprotection and coupling steps are repeated for the third amino acid (glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Arg-Trp-Gly can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid analogs can be introduced during the SPPS process to create modified peptides.

Major Products Formed

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptides with intact disulfide bonds.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Arg-Trp-Gly has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as an antithrombotic agent.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of Arg-Trp-Gly involves its interaction with specific molecular targets and pathways. For example, in its role as an antithrombotic agent, this compound can bind to integrin receptors on platelets, inhibiting platelet aggregation and thrombus formation. The tripeptide’s structure allows it to interact with these receptors, blocking the binding of fibrinogen and other ligands.

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Asp (RGD): Another tripeptide with similar properties but different biological activities.

    Arg-Gly-Asp-Trp-Arg (RGDWR): A pentapeptide with enhanced antithrombotic activity compared to Arg-Trp-Gly.

Uniqueness

This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to interact with integrin receptors and inhibit platelet aggregation sets it apart from other peptides.

Properties

CAS No.

70253-71-3

Molecular Formula

C19H27N7O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1

InChI Key

UGJLILSJKSBVIR-ZFWWWQNUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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